molecular formula C16H17N3O2 B5155903 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide

Cat. No. B5155903
M. Wt: 283.32 g/mol
InChI Key: YUEZIBJNCSDDMP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, also known as CAY10650, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.

Mechanism of Action

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is a serine/threonine kinase that regulates the activity of various proteins involved in cell growth, proliferation, and survival. By inhibiting CK2, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has several advantages for lab experiments, including its potency, specificity, and availability. It is a highly specific inhibitor of CK2 and has been extensively characterized in various cellular and animal models. However, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has some limitations, such as its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, including the identification of its downstream targets and the development of more potent and selective inhibitors. Moreover, the combination of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Additionally, the use of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide in animal models could provide valuable insights into its pharmacokinetics and toxicity profiles.

Synthesis Methods

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with acryloyl chloride, followed by the reaction with 3-methoxypropylamine and cyanogen bromide. The final product can be obtained through purification and characterization using various techniques, such as HPLC and NMR spectroscopy.

Scientific Research Applications

2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been extensively used in scientific research as a potent inhibitor of CK2. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to induce apoptosis in cancer cells by targeting CK2-mediated signaling pathways. Additionally, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been used in the study of other cellular processes, such as inflammation, angiogenesis, and autophagy.

properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-8-4-7-18-16(20)12(10-17)9-13-11-19-15-6-3-2-5-14(13)15/h2-3,5-6,9,11,19H,4,7-8H2,1H3,(H,18,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEZIBJNCSDDMP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide

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